2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide
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Overview
Description
2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide is a chemical compound with the molecular formula C15H10Cl2N2OS and a molar mass of 337.22 g/mol It is characterized by the presence of dichloro, cyano, and methylsulfanyl functional groups attached to a benzenecarboxamide core
Preparation Methods
The synthesis of 2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2,4-dichlorobenzene, undergoes nitration to form 2,4-dichloronitrobenzene.
Reduction: The nitro group is then reduced to an amine group, resulting in 2,4-dichloroaniline.
Acylation: The amine group is acylated with 3-cyano-4-(methylsulfanyl)benzoic acid to form the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets. The cyano and methylsulfanyl groups play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Similar compounds to 2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide include:
2,4-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide: This compound has a sulfonyl group instead of a sulfanyl group, which may alter its chemical and biological properties.
2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,4-dichloro-N-(3-cyano-4-methylsulfanylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-21-14-5-3-11(6-9(14)8-18)19-15(20)12-4-2-10(16)7-13(12)17/h2-7H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLBHYDTNLUZGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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